Antifungal Activity of Ethyl 4-Bromocrotonate vs. Ethyl 4-Iodocrotonate and Ethyl 4-Chlorocrotonate: Quantified Fungitoxicity Ranking
In a systematic study of 23 4-substituted crotonic acid esters against four fungal strains, the 4-bromo compound demonstrated intermediate fungitoxicity, ranked I > Br > Cl > CH3S > CH3O > F = H for methyl ester analogs. Among ester homologs of the 4-bromo and 4-iodo series, ethyl 4-iodocrotonate showed the highest toxicity overall, with MIC values of 18 μg/mL against C. albicans, 40 μg/mL against A. niger, 5 μg/mL against M. mucedo, and 4 μg/mL against T. mentagrophytes at pH 7.0 in 10% beef serum [1]. The bromo analog serves as the balanced, moderate-activity comparator against which the iodo derivative's enhanced toxicity is quantified [1].
| Evidence Dimension | Antifungal activity (fungitoxicity ranking by 4-substituent) |
|---|---|
| Target Compound Data | Intermediate toxicity between I and Cl; Br > Cl, Br < I |
| Comparator Or Baseline | Ethyl 4-iodocrotonate (MIC: C. albicans 18 μg/mL, A. niger 40 μg/mL, M. mucedo 5 μg/mL, T. mentagrophytes 4 μg/mL); Ethyl 4-chlorocrotonate (lower toxicity than Br) |
| Quantified Difference | I > Br > Cl order of fungitoxicity; iodo analog ~2–10× more toxic than bromo analog depending on fungal strain |
| Conditions | Candida albicans, Aspergillus niger, Mucor mucedo, Trichophyton mentagrophytes; pH 7.0; 10% beef serum |
Why This Matters
Procurement of ethyl 4-bromocrotonate rather than the iodo analog is indicated when moderate, controllable antifungal activity is desired rather than the higher toxicity profile of the iodo compound.
- [1] Gershon H, Shanks L. Antifungal activity of 4-substituted crotonic acid esters. J Med Chem. 1976;19(8):1069-1072. PMID: 787525. View Source
